molecular formula C11H12F3N3 B1480917 1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-91-7

1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480917
CAS No.: 2097950-91-7
M. Wt: 243.23 g/mol
InChI Key: YTNSMEZEVLXBME-UHFFFAOYSA-N
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Description

The compound “1-(cyclobutylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography . The structure of a similar compound, 3,5-bis(trifluoromethyl)pyrazole, has been determined at 120 K and gave crystals belonging to the triclinic P space group .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, the OH-oxidation of pyrazole has been studied, with UV spectra determined between 200 and 250 nm .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various analytical techniques. For example, the molecular weight of a similar compound, 3-(trifluoromethyl)pyrazole-5-carboxylic acid, is 180.09 .

Scientific Research Applications

Antibacterial Activity

Novel imidazo[1,2-a]pyrazin-6-yl derivatives, synthesized through a series of chemical reactions involving O-alkylation, have been evaluated for their antibacterial activity. The synthesis process showcases the potential of these derivatives for developing new antibacterial agents (Prasad, 2021).

Synthesis of Heterocyclic Compounds

Research into the synthesis of pyrazolo[4,3-b]pyridine derivatives and their annulation to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines demonstrates the chemical versatility of these compounds. Such studies are crucial for the development of new chemical entities with potential applications in various scientific fields (Yakovenko et al., 2020).

Antimicrobial Activity

A study reported the efficient synthesis of a 1H-imidazo[1,2-b]pyrazole library via a multicomponent reaction, with the synthesized compounds being evaluated for their antimicrobial activity. This highlights the compound's relevance in searching for new antimicrobial agents (Babariya & Naliapara, 2017).

Crystal Structure Analysis

The crystal structure analysis of a derivative, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, offers insights into the molecular arrangement and interactions within the crystal lattice, contributing to the understanding of its physical and chemical properties (Li et al., 2009).

Safety and Hazards

The safety and hazards of pyrazole derivatives can vary depending on their specific structure and properties. For example, some pyrazole derivatives can cause irritation to the eyes, respiratory tract, and skin .

Future Directions

The future directions in the research of pyrazole derivatives could involve the development of new green synthesis methods, the exploration of their biological activities, and the optimization of their physical and chemical properties .

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c12-11(13,14)9-6-10-16(4-5-17(10)15-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNSMEZEVLXBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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